3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate
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Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C20H15NO5S . It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in medicinal, pharmaceutical, and industrial fields . Benzoxazole compounds are bicyclic and planar, making them favorable for various mechanistic approaches in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole in water under reflux conditions, yielding 79-89% .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize yield and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like sodium metabisulfite, reducing agents, and various catalysts . Reaction conditions can vary from mild to harsh, depending on the specific reaction and desired product .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of benzoxazole with aldehydes can yield benzoxazole-aldehyde derivatives, which have various applications in medicinal chemistry .
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds . In biology and medicine, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities . These compounds are also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways . Benzoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, some benzoxazole compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Phenyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate include other benzoxazole derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones and 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This compound’s structure allows for a broad substrate scope and functionalization, making it a versatile and valuable compound in various fields of research .
Properties
Molecular Formula |
C20H15NO5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C20H15NO5S/c1-24-15-7-10-17(11-8-15)27(22,23)26-16-9-12-18-19(13-16)25-21-20(18)14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
LIADUMYKUMBCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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